molecular formula C17H14Cl2N4OS B15038566 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B15038566
M. Wt: 393.3 g/mol
InChI Key: VRYRKEQTFIINGE-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs .

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14Cl2N4OSC_{17}H_{14}Cl_2N_4OS, with a molecular weight of approximately 384.33 g/mol. The structure includes a dichlorophenyl group and a benzimidazole derivative, which are known to impart various biological properties.

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial activities of similar compounds within the benzimidazole family. For instance, derivatives have shown significant inhibition of α-glucosidase with IC50 values ranging from 16.05 to 77.02 µg/mL, compared to the standard acarbose (IC50 12.04 µg/mL) . This suggests that this compound may exhibit similar properties.

Antitumor Activity

Benzimidazole derivatives have been extensively studied for their antitumor potential. Compounds with a similar structure have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzimidazole derivatives have shown IC50 values as low as 6.26 µM in 2D assays against HCC827 cells . This indicates a promising avenue for further research into the antitumor efficacy of this compound.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, benzimidazole derivatives are known to bind to DNA and inhibit cell proliferation by disrupting normal cellular processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A comprehensive review noted that many synthesized benzimidazole derivatives exhibited broad-spectrum pharmacological properties ranging from antibacterial to anticancer activities .
  • Antimicrobial Activity : Research indicated that some compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria, positioning them as potential candidates for antibiotic development .
  • Anticonvulsant Activity : Other studies explored the anticonvulsant properties of related compounds through in vivo models, although results varied significantly across different derivatives .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50 ValueReference
α-Glucosidase InhibitionAcarbose12.04 ± 0.68 µg/mL
Antitumor ActivityHCC827 Cells6.26 ± 0.33 µM
Antimicrobial ActivityVarious BacteriaVaries

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14Cl2N4OS/c1-23-15-5-3-2-4-14(15)21-17(23)25-10-16(24)22-20-9-11-6-7-12(18)8-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+

InChI Key

VRYRKEQTFIINGE-AWQFTUOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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